molecular formula C10H11NO6 B8521279 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid

2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid

Cat. No. B8521279
M. Wt: 241.20 g/mol
InChI Key: ZRPSQSSTOPCPMC-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

A solution of of 2,5-dimethoxyphenylacetic acid (1.00 g, 5.10 mmol) in 10 mL of acetic acid was added 6.5 mL of 1.0M HNO3 in acetic acid. The reaction was stirred at ambient temperature for 10 min, and diluted with 75 mL of water. The yellow precipitate was collected and washed with water (3×10 mL), then dried on the filter. Recrystallization from 20 mL of 2-propanol gave 846 mg (69%) of the titled compound as fine yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=[O:13].[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C.O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:15]([O-:17])=[O:16])[C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CC(=O)O
Name
Quantity
6.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow precipitate was collected
WASH
Type
WASH
Details
washed with water (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried on the filter
CUSTOM
Type
CUSTOM
Details
Recrystallization from 20 mL of 2-propanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=C(C(=C1)[N+](=O)[O-])OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 846 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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